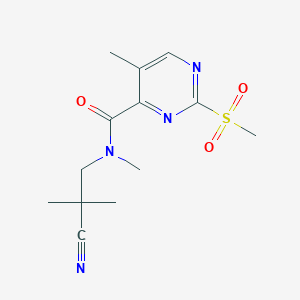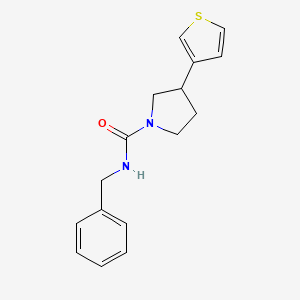
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being developed as a new class of drugs for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the immune system's response. By blocking JAK enzymes, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide can prevent the activation of immune cells, which can lead to the suppression of inflammation and the improvement of autoimmune disease symptoms.
Biochemical and Physiological Effects:
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK enzymes, the suppression of inflammation, and the improvement of autoimmune disease symptoms. In preclinical studies, this compound has also been shown to have a good safety profile, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK enzymes, its ability to suppress inflammation, and its potential therapeutic applications in various autoimmune diseases. However, this compound also has some limitations, including its complex synthesis method, its high cost, and the need for further research to determine its long-term safety and efficacy.
Future Directions
There are several future directions for the research and development of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide, including the optimization of its synthesis method, the evaluation of its long-term safety and efficacy, and the exploration of its potential therapeutic applications in other autoimmune diseases. Additionally, further research is needed to elucidate the mechanism of action of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring. Overall, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has shown great promise as a new class of drugs for the treatment of various autoimmune diseases, and further research is needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-methyl-2-cyano-1,3-propanediol with 5-methylsulfonyl-2-amino-4-chloropyrimidine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and tert-butyl chloroformate. The final product is obtained after purification and isolation by column chromatography.
Scientific Research Applications
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the immune system's signaling pathways. By inhibiting JAK enzymes, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide can prevent the activation of immune cells, which can lead to the suppression of inflammation and the improvement of autoimmune disease symptoms.
properties
IUPAC Name |
N-(2-cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9-6-15-12(21(5,19)20)16-10(9)11(18)17(4)8-13(2,3)7-14/h6H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKPSDXADHLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N(C)CC(C)(C)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)
![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)



